molecular formula C13H11I B13551477 2-Iodo-4-methyl-1-phenylbenzene

2-Iodo-4-methyl-1-phenylbenzene

Cat. No.: B13551477
M. Wt: 294.13 g/mol
InChI Key: XQSQLYXZCUCCIO-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1-phenylbenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-1-phenylbenzene typically involves the iodination of 4-methyl-1-phenylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst such as iodine monochloride.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of halogen exchange reactions, where a brominated precursor is treated with iodine in the presence of a copper catalyst, is also common .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 4-methyl-1-phenylbenzene derivatives.

    Oxidation: Formation of 4-methylbenzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Iodo-4-methyl-1-phenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-1-phenylbenzene in chemical reactions involves the activation of the aromatic ring by the iodine substituent. This activation facilitates electrophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1-methyl-4-phenylbenzene
  • 2-Bromo-4-methyl-1-phenylbenzene
  • 2-Chloro-4-methyl-1-phenylbenzene

Uniqueness

2-Iodo-4-methyl-1-phenylbenzene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its brominated or chlorinated analogs. This increased reactivity makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

2-iodo-4-methyl-1-phenylbenzene

InChI

InChI=1S/C13H11I/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

XQSQLYXZCUCCIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)I

Origin of Product

United States

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